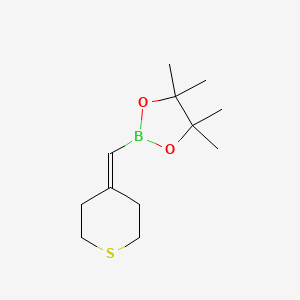

4,4,5,5-Tetramethyl-2-((tetrahydro-4H-thiopyran-4-ylidene)methyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-((tetrahydro-4H-thiopyran-4-ylidene)methyl)-1,3,2-dioxaborolane is a boronate ester featuring a 1,3,2-dioxaborolane core substituted with a tetramethyl group and a thiopyran-derived methylidene moiety. The thiopyran-4-ylidene group introduces a sulfur atom into the six-membered ring system, which influences the compound’s electronic and steric properties. This structure is distinct from conventional pinacol boronate esters (e.g., pinacolborane derivatives) due to its sulfur-containing heterocyclic substituent, which may enhance stability or alter reactivity in cross-coupling reactions .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(thian-4-ylidenemethyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO2S/c1-11(2)12(3,4)15-13(14-11)9-10-5-7-16-8-6-10/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LANMTZCDVSFGAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=C2CCSCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-((tetrahydro-4H-thiopyran-4-ylidene)methyl)-1,3,2-dioxaborolane typically involves the following steps:

Formation of the Dioxaborolane Ring: The dioxaborolane ring can be synthesized by reacting a boronic acid or boronic ester with a diol under dehydrating conditions.

Introduction of the Thiopyran Moiety: The thiopyran ring is introduced through a condensation reaction between a thiopyran derivative and the dioxaborolane intermediate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing catalysts to lower reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiopyran ring.

Reduction: Reduction reactions can target the double bond in the thiopyran moiety.

Substitution: The boron atom in the dioxaborolane ring can participate in substitution reactions, often facilitated by nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to achieve substitution at the boron center.

Major Products

Oxidation: Oxidized thiopyran derivatives.

Reduction: Reduced thiopyran derivatives.

Substitution: Substituted dioxaborolane derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 4,4,5,5-Tetramethyl-2-((tetrahydro-4H-thiopyran-4-ylidene)methyl)-1,3,2-dioxaborolane is used as a building block for the synthesis of more complex molecules. Its boron center is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Biology and Medicine

The compound’s unique structure allows it to interact with biological molecules in specific ways, making it a candidate for drug development. It can be used to design inhibitors for enzymes that interact with boron-containing compounds.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers with unique properties due to the presence of the boron and sulfur atoms.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-((tetrahydro-4H-thiopyran-4-ylidene)methyl)-1,3,2-dioxaborolane exerts its effects involves its ability to form stable complexes with various substrates. The boron atom can coordinate with electron-rich species, while the thiopyran ring can engage in π-π interactions and hydrogen bonding. These interactions facilitate the compound’s role in catalysis and molecular recognition.

Comparison with Similar Compounds

Thiopyran-Substituted Analogs

2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1356111-39-1)

- Key Difference : The substituent is a partially saturated thiopyran ring (3,6-dihydro) rather than the fully unsaturated thiopyran-4-ylidene group.

- Impact : Reduced conjugation and electronic delocalization compared to the target compound, leading to lower electrophilicity at the boron center. This analog exhibits 67% structural similarity to the target compound but lacks the methylidene group, which is critical for planarization and resonance stabilization .

2-(Benzo[b]thiophen-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1174298-60-2)

- Key Difference : Incorporates a benzo-fused thiophene ring instead of a thiopyran system.

- Impact : The aromatic benzothiophene group enhances electron-withdrawing effects, increasing the boron center’s electrophilicity. This compound is more reactive in Suzuki-Miyaura couplings but less stable under ambient conditions compared to the target compound .

Oxygen-Containing Analogs

- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran (Thermo Scientific™) Key Difference: Replaces sulfur with oxygen in the heterocyclic substituent. Impact: The oxygen atom increases the substituent’s electronegativity, polarizing the boron-oxygen bond and enhancing hydrolytic stability.

4,4,5,5-Tetramethyl-2-(3-((tetrahydro-2H-pyran-4-yl)oxy)phenyl)-1,3,2-dioxaborolane

Aryl-Substituted Analogs

2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin)

- Key Difference : Substituted with a bulky anthracene group.

- Impact : The large aromatic system provides steric protection to the boron atom, improving air and moisture stability. However, steric hindrance reduces reactivity in cross-coupling reactions compared to the target compound’s less bulky thiopyran-ylidene group .

2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin)

- Key Difference : Mesityl (2,4,6-trimethylphenyl) substituent.

- Impact : The mesityl group offers exceptional steric protection, making MesBpin highly stable but less reactive. The target compound’s thiopyran-ylidene group balances moderate steric bulk with enhanced electronic effects, enabling broader applicability .

Comparative Data Table

| Compound Name | Substituent Type | Molecular Formula | Key Properties | Reactivity in Suzuki Coupling | Stability (Ambient) |

|---|---|---|---|---|---|

| Target Compound | Thiopyran-ylidene | C₁₁H₁₉BO₂S | Moderate steric bulk, sulfur-enhanced lipophilicity | High | Moderate |

| 2-(3,6-Dihydro-2H-thiopyran-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | Partially saturated thiopyran | C₁₁H₁₉BO₂S | Reduced conjugation, lower electrophilicity | Moderate | High |

| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyran | Oxygen-containing dihydropyran | C₁₀H₁₇BO₂ | Higher hydrolytic stability, lower lipophilicity | Low | Very High |

| 2-(Anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (AnthBpin) | Bulky aromatic | C₂₀H₂₃BO₂ | Steric protection, high stability | Low | Very High |

| 2-(2,4,6-Trimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (MesBpin) | Mesityl | C₁₅H₂₁BO₂ | Exceptional steric protection, low reactivity | Very Low | Extremely High |

Biological Activity

4,4,5,5-Tetramethyl-2-((tetrahydro-4H-thiopyran-4-ylidene)methyl)-1,3,2-dioxaborolane is a complex boron-containing compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanism of action, efficacy against various pathogens, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure includes a dioxaborolane ring and a tetrahydrothiopyran moiety, which contribute to its unique biological properties.

Research indicates that compounds similar to this compound may function as inhibitors of key metabolic pathways in various organisms. For instance:

- Reactive Oxygen Species (ROS) Modulation : Some derivatives have been shown to increase ROS levels in parasites, leading to their death due to oxidative stress and mitochondrial dysfunction .

- Enzyme Inhibition : The compound may act as a noncompetitive inhibitor of trypanothione reductase (TR), disrupting thiol redox metabolism in trypanosomatids and potentially other pathogens .

Antiparasitic Activity

Recent studies have highlighted the effectiveness of similar compounds against tropical diseases such as malaria and leishmaniasis. For example:

| Compound | Target Pathogen | EC50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | Leishmania spp. | <10 | High |

| Compound B | Trypanosoma spp. | <25 | Moderate |

The activity levels are categorized based on EC50 values:

- High activity : EC50 < 25 µM

- Moderate activity : 25 µM < EC50 < 100 µM

- Low activity : EC50 > 100 µM .

Case Studies

- Study on Leishmania spp. : In vitro assays demonstrated that certain derivatives significantly reduced parasite viability at concentrations below 10 µM. The mechanism involved increased ROS production and disruption of cellular homeostasis .

- Study on Trypanosoma brucei : Compounds related to this compound showed promising results in inhibiting TR activity, leading to enhanced oxidative stress in the parasites .

Pharmacological Potential

The pharmacological potential of this compound extends beyond antiparasitic activity. Its ability to modulate redox states suggests possible applications in cancer therapy and other diseases characterized by oxidative stress.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.